Spiranthol A
Overview
Description
Spiranthol A is a natural dihydrophenanthrene compound isolated from the roots of the orchid species Spiranthes sinensis var. amoena . This compound is notable for its unique isopentenyl substituent, which distinguishes it from other phenanthrene derivatives .
Scientific Research Applications
Spiranthol A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the properties and reactions of dihydrophenanthrenes . In biology, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties . In medicine, the compound is explored for its potential therapeutic applications, such as in the treatment of various diseases . In industry, this compound is utilized in the development of new materials and products, including pharmaceuticals and cosmetics .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiranthol A can be synthesized through various spectroscopic methods, including two-dimensional nuclear magnetic resonance techniques . The isolation and structure elucidation of this compound involve the use of advanced spectroscopic methods to determine its unique chemical structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be derived from natural sources, particularly from the roots of Spiranthes sinensis var. amoena . The extraction process involves isolating the compound from the plant material using organic solvents and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Spiranthol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include spiranthol-B, spirasineol-A, and spiranthoquinone . These derivatives are obtained through chemical conversions and are characterized by their unique structural features .
Mechanism of Action
The mechanism of action of Spiranthol A involves its interaction with specific molecular targets and pathways . The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, this compound may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, the compound may interact with receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Spiranthol A is unique among dihydrophenanthrene derivatives due to its isopentenyl substituent . Similar compounds include spiranthol-B, spirasineol-A, and spiranthoquinone . These compounds share structural similarities with this compound but differ in their specific substituents and functional groups .
Properties
IUPAC Name |
7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-12(2)4-6-16-15-7-5-13-10-14(23-3)11-19(22)20(13)17(15)8-9-18(16)21/h4,8-11,21-22H,5-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNSLYFKVUHDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)OC)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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